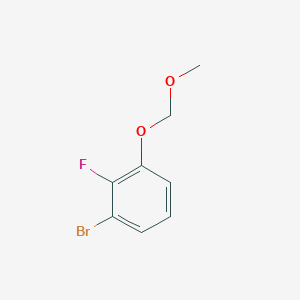

1-Bromo-2-fluoro-3-(methoxymethoxy)benzene

Description

1-Bromo-2-fluoro-3-(methoxymethoxy)benzene (CAS: 1628750-87-7) is a halogenated aromatic compound featuring a bromine atom at position 1, a fluorine atom at position 2, and a methoxymethoxy (-OCH2OCH3) group at position 3 on the benzene ring. This compound is characterized by its unique substitution pattern, which imparts distinct electronic and steric properties critical for applications in organic synthesis, particularly as a building block in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) .

The methoxymethoxy group enhances solubility in polar aprotic solvents, while the bromine and fluorine atoms provide reactive sites for nucleophilic or electrophilic substitutions. Synthetically, it is prepared via methoxymethylation of precursor bromo-fluoro-phenol derivatives using methoxymethyl chloride (MOMCl) under basic conditions, followed by purification via silica gel chromatography . Commercial samples are available at 95% purity, as noted in supplier catalogs .

Properties

IUPAC Name |

1-bromo-2-fluoro-3-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-11-5-12-7-4-2-3-6(9)8(7)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEMORNYBLWPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=CC=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-3-(methoxymethoxy)benzene typically involves multi-step organic reactions. One common method is the bromination of 2-fluoro-3-(methoxymethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the substitution reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Bromo-2-fluoro-3-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boronic acid.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Bromo-2-fluoro-3-(methoxymethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-(methoxymethoxy)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the palladium-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Key Findings :

- The ortho -substituted fluorine in this compound increases electrophilicity at the bromine site compared to para -substituted analogs, making it more reactive in palladium-catalyzed couplings .

- Meta -substituted methoxymethoxy groups (as in 4-bromo-2-fluoro-1-(methoxymethoxy)benzene) hinder access to reactive sites, lowering yields in sterically demanding reactions .

Structural Analogs with Alternate Substituents

Chloro vs. Fluoro Derivatives

- 1-Bromo-3-chloro-2-methoxybenzene (CAS: 183802-98-4):

Nitro-Substituted Derivatives

Trifluoromethoxy Derivatives

- 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene (CAS: EN300-217099):

- The trifluoromethoxy group (-OCF3) enhances thermal stability and resistance to hydrolysis compared to methoxymethoxy.

- Applications: Preferred in agrochemical intermediates due to prolonged environmental persistence .

Biological Activity

1-Bromo-2-fluoro-3-(methoxymethoxy)benzene is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of the compound's significance in research and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H12BrF O3

- Molecular Weight : 263.1 g/mol

- IUPAC Name : this compound

This compound features a bromine atom and a fluorine atom attached to a benzene ring, along with a methoxymethoxy substituent. The presence of these halogen and methoxy groups significantly influences its reactivity and biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been assessed against pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4–8 |

| Escherichia coli | 8–16 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The IC50 values are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10.5 |

| A549 | 15.2 |

These results indicate that this compound may inhibit cell proliferation effectively, making it a candidate for further investigation in cancer therapeutics.

The mechanism of action of this compound is believed to involve several pathways:

- Receptor Binding : The halogen atoms may enhance binding affinity to specific receptors or enzymes involved in cellular signaling pathways.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : Studies suggest that it may interfere with cell cycle progression, particularly at the G2/M checkpoint.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their antimicrobial efficacy. The study concluded that modifications to the methoxy group significantly affected the antimicrobial potency, with certain derivatives exhibiting MIC values lower than standard antibiotics used in clinical settings .

Study on Anticancer Activity

Another study focused on the anticancer properties of the compound, revealing that it effectively inhibited tumor growth in xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.